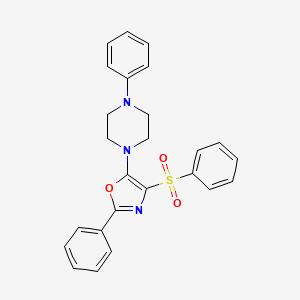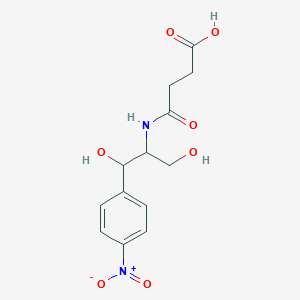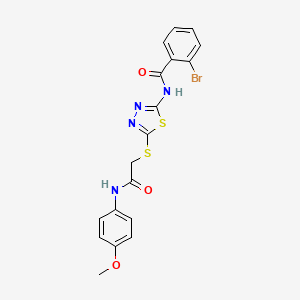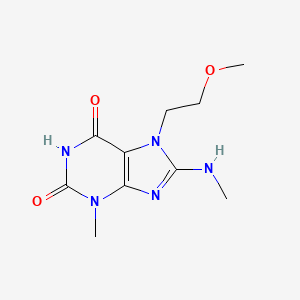![molecular formula C17H13N5OS2 B2410106 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide CAS No. 690646-58-3](/img/structure/B2410106.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” is a complex organic compound that contains benzothiazole and triazole moieties . Benzothiazole and triazole are both heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings . These compounds are known for their versatile biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO can provide 2-unsubstituted benzothiazoles . Similarly, the synthesis of triazole derivatives can be achieved through various methods .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” can be complex and involve multiple steps . For instance, the synthesis of benzothiazoles often involves reactions with o-amino(thio)phenols and aldehydes .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide derivatives have been synthesized and investigated for their antimicrobial activities. Studies have shown varying levels of effectiveness against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida species (Özdemir et al., 2011), (Altıntop et al., 2011).
Antitumor Activity
- Certain derivatives of this compound have been evaluated for their potential antitumor activity. They have shown considerable anticancer activity against some cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015), (Ostapiuk et al., 2015).
Viral Inhibition
- Research has also explored the use of these compounds as inhibitors against viral enzymes, such as the West Nile Virus NS2B-NS3 protease. This demonstrates their potential in developing treatments for viral infections (Samanta et al., 2013).
Synthesis and Characterization
- Studies have been conducted on the synthesis of these compounds, characterizing their chemical structures and exploring various reactions and methods for their production. This research is foundational for understanding their properties and potential applications (Mahmood et al., 2020), (Savchenko et al., 2020).
Antibacterial and Antifungal Activities
- Several studies have focused on evaluating the antibacterial and antifungal activities of these derivatives, with some showing promising results against a variety of microorganisms. This highlights their potential as antimicrobial agents (Maru et al., 2015), (Baviskar et al., 2013).
Zukünftige Richtungen
The future directions for “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, further studies could be conducted to understand its mechanism of action and to optimize its synthesis for potential use in drug development .
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in the death of the bacteria, making these compounds effective anti-tubercular agents .
Biochemical Pathways
It can be inferred that the compound likely interferes with the biochemical pathways involving its target, dpre1, in mycobacterium tuberculosis . This interference can disrupt the normal functioning of the bacteria, leading to its death .
Pharmacokinetics
It is noted that benzothiazole derivatives have been found to have a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been found to manifest profound antimicrobial activity . This suggests that the compound likely has a significant impact at the molecular and cellular levels, leading to the death of the bacteria .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c23-15(9-24-17-18-10-19-22-17)20-12-5-3-4-11(8-12)16-21-13-6-1-2-7-14(13)25-16/h1-8,10H,9H2,(H,20,23)(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVXKIBVBFEFFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NC=NN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2410028.png)




![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410036.png)

![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2410041.png)
![3-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2410042.png)
![Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2410044.png)

